molecular formula C14H13NO3 B2362506 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 436091-40-6

7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2362506
CAS No.: 436091-40-6
M. Wt: 243.262
InChI Key: ABBJPLPOCNJGJQ-UHFFFAOYSA-N
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Description

7-Methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a key intermediate and structural motif in the development of novel therapeutics targeting protein phosphatase-1 (PP1). Research focuses on its application in combating persistent viral infections, as structural optimization of this cyclopenta[b]quinoline scaffold has yielded promising HIV-1 transcription inhibitors. These inhibitors function by specifically binding to the non-catalytic RVxF-accommodating site of PP1, a host protein that is hijacked by the HIV-1 Tat protein to activate viral transcription. By disrupting the PP1-Tat interaction, these compounds prevent the translocation of PP1 into the nucleus and effectively suppress viral reactivation from latent reservoirs, a significant challenge in current antiretroviral therapy. This mechanism offers a unique host-targeted strategy to address the limitations of conventional treatments and reduce HIV-1-related pathogenesis. The carboxylic acid functional group present in the structure provides a versatile handle for further chemical exploration and the application of bioisosteric replacement strategies to optimize properties like metabolic stability and membrane permeability in drug discovery efforts .

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBJPLPOCNJGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436091-40-6
Record name 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
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Preparation Methods

Core Formation via Isatin and Cyclopentanone

The reaction begins with isatin-7-carboxylic acid (1) and cyclopentanone (2) in a sodium hydroxide solution (10% w/v) at 90°C under nitrogen. Hydrolysis of isatin’s amide bond generates a keto-acid intermediate, which undergoes nucleophilic attack by cyclopentanone to form an imine-enamine intermediate. Intramolecular cyclization and dehydration yield 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (3). Methoxylation at position 7 is achieved by substituting the hydroxyl group with a methoxy group using methyl iodide and potassium carbonate in dimethylformamide (DMF).

Key Conditions

  • Temperature : 90°C
  • Base : NaOH (10%)
  • Solvent : Aqueous/organic biphasic system
  • Yield : 64–78% for the cyclized intermediate

Halberkann Variant for Enhanced Selectivity

A modified Pfitzinger reaction using N-acyl isatins improves regioselectivity. For example, N-acetyl-isatin-7-carboxylic acid reacts with cyclopentanone in potassium hydroxide, producing 2-hydroxyquinoline intermediates. Subsequent methylation with dimethyl sulfate introduces the methoxy group, achieving 70–85% yield.

Knoevenagel Condensation for Side-Chain Elaboration

Knoevenagel condensation is employed to functionalize the quinoline core with aromatic aldehydes, enabling diversification of the cyclopenta[b]quinoline scaffold.

Condensation with Substituted Benzaldehydes

The carboxylic acid intermediate (3) reacts with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in refluxing ethanol with piperidine as a catalyst. This forms α,β-unsaturated ketones (4), which undergo Michael addition and cyclization to yield methoxy-substituted derivatives.

Reaction Scheme

  • Knoevenagel Condensation :
    $$ \text{3 + R-CHO} \xrightarrow{\text{EtOH, piperidine}} \text{4} $$
  • Cyclization :
    $$ \text{4} \xrightarrow{\Delta, \text{DMF}} \text{7-methoxy derivative} $$

Optimization Notes

  • Catalyst : Piperidine (10 mol%)
  • Yield : 65–82% after purification

Suzuki-Miyaura Coupling for Aryl Functionalization

Palladium-catalyzed cross-coupling introduces aryl groups at specific positions, enhancing the compound’s pharmacological profile.

Boronic Acid Coupling at Position 9

The carboxylic acid group at position 9 is esterified to a methyl ester (5) using thionyl chloride and methanol. A Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) in tetrahydrofuran (THF) and aqueous sodium carbonate, catalyzed by Pd(PPh₃)₄, installs the aryl group. Saponification with lithium hydroxide regenerates the carboxylic acid.

Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2M)
  • Yield : 55–70% for coupled product

Alternative Routes: Friedländer and Camps Syntheses

Friedländer Annulation

2-Amino-5-methoxybenzaldehyde (6) reacts with cyclopentanone in acetic acid under reflux, forming the quinoline core via cyclodehydration. Oxidation with potassium permanganate introduces the carboxylic acid group at position 9.

Camps Cyclization

Ethyl 7-methoxy-1H-cyclopenta[b]quinoline-9-carboxylate (7) undergoes alkaline hydrolysis (NaOH, ethanol/water) to yield the carboxylic acid. This method avoids harsh conditions but provides lower yields (50–60%).

Challenges and Optimization Strategies

Regioselectivity in Methoxylation

Direct methoxylation of the quinoline core often leads to by-products. Employing ortho-directing groups (e.g., nitro) at position 8 improves selectivity, with subsequent reduction to amine and Sandmeyer reaction to remove directing groups.

Solvent Effects on Cyclization

Cyclization in DMF with potassium carbonate enhances reaction rates compared to ethanol, reducing side-product formation.

Comparative Analysis of Methods

Method Yield Complexity Functional Group Tolerance
Pfitzinger Reaction 64–78% Moderate High
Knoevenagel Condensation 65–82% High Moderate
Suzuki-Miyaura Coupling 55–70% High Low
Friedländer Annulation 50–60% Low High

Chemical Reactions Analysis

7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. While specific literature on 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is limited, related compounds have shown promising results against various pathogens.

Key Findings:

  • Antibacterial Activity : Research on structurally similar compounds has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds with quinoline structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant inhibition at low concentrations .
  • Antifungal Activity : Some derivatives also displayed antifungal effects against strains like Candida albicans and Penicillium chrysogenum, suggesting a broad spectrum of antimicrobial activity .

Anticancer Applications

The anticancer potential of 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has been explored through various synthesized derivatives. These compounds have been tested for their effects on cancer cell lines.

Case Studies:

  • MCF-7 Cell Line Study : Compounds derived from quinoline structures were tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin (Dox) .
    • Results Summary :
      • Compounds 7b and 8a-c showed strong anticancer activity.
      • The structure-activity relationship highlighted that modifications at specific positions on the quinoline ring enhance anticancer efficacy.
  • Mechanism of Action : It is hypothesized that the presence of electron-withdrawing groups in the structure may enhance the interaction with cellular targets involved in cancer progression .

Comparative Analysis Table

Compound NameAntimicrobial ActivityAnticancer ActivityReference
7-Methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acidLimited data availableSignificant against MCF-7
Related Quinoline DerivativesEffective against Mycobacterium smegmatisModerate against various cancer lines

Mechanism of Action

The mechanism of action of 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notable Properties
7-Methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid 7-OCH₃, 9-COOH C₁₄H₁₃NO₃ 261.3 Building block; potential AChE inhibitor precursor Limited solubility data; discontinued
7-Chloro-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid 7-Cl, 9-COOH C₁₃H₁₀ClNO₂ 247.7 Precursor for tacrine analogs (AD research) Higher electrophilicity due to Cl; CAS: 462066-99-5
K1578 (7-Chloro-1H,2H,3H-cyclopenta[b]quinolin-9-amine hydrochloride) 7-Cl, 9-NH₂ C₁₂H₁₂ClN₂·HCl 261.1 Dual AChE inhibitor and NMDA receptor antagonist IC₅₀ = 0.12 µM (AChE); in vivo cognitive enhancement
7,7′-(Ethane-1,2-diyl)bis(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid) (4a) Dimeric structure C₂₄H₂₀N₂O₄ 408.4 Corrosion inhibition; optoelectronic materials Low solubility; mp >240°C (decomp.); Pfitzinger condensation synthesis
Pyrano[2,3-f]quinoline-9-carboxylic acid (e.g., Compound 8) Fused pyran ring C₁₈H₁₃NO₃ 291.3 Antibacterial (MIC = 16–64 µg/mL vs. E. coli/S. aureus) Moderate activity; Gould-Jacobs reaction synthesis

Biological Activity

7-Methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CAS Number: 13119-76-1) is a compound within the cyclopenta[b]quinoline family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is C14H13NO3C_{14}H_{13}NO_3. The structure consists of a quinoline core fused with a cyclopentane ring and a methoxy group at the 7-position, contributing to its unique chemical behavior.

Chemical Structure

Anticancer Properties

Research indicates that derivatives of cyclopenta[b]quinolines exhibit significant anticancer activity. A study demonstrated that compounds similar to 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid showed growth inhibitory effects on various cancer cell lines, including pancreatic (MIA Paca-2), renal (RCC4-VA), and liver (Hep G2) cancers. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be less than 50 µM, suggesting potent antiproliferative activity .

Table 1: IC50 Values of Cyclopenta[b]quinoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
7-Methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acidMIA Paca-2<50
Analog ARCC4-VA<50
Analog BHep G2<50

The mechanism by which 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid exerts its effects may involve modulation of specific signaling pathways associated with cancer cell proliferation. Studies suggest that it may interact with G protein-coupled estrogen receptor (GPER), impacting estrogen-related signaling that is crucial in certain cancers .

Study on Antiproliferative Effects

A notable study focused on the synthesis and testing of modified cyclopenta[b]quinolines against cancer cell lines. The results indicated that these compounds could inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms. The research highlighted the potential for these derivatives in developing targeted cancer therapies .

Evaluation of Toxicity and ADMET Properties

Another investigation into the pharmacokinetic properties of these compounds revealed favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This suggests that 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid could be a viable candidate for further development in clinical settings .

Q & A

Basic Synthesis and Characterization

Q1: What are the recommended synthetic routes for 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid, and how can purity be optimized during synthesis? A1: Synthesis typically involves multi-step protocols, including cyclization of precursor quinoline derivatives and regioselective functionalization. For example, cyclopenta[b]quinoline scaffolds often require Friedländer annulation or transition-metal-catalyzed cyclization . Methoxy and carboxylic acid groups are introduced via nucleophilic substitution or oxidation reactions. To optimize purity:

  • Use chromatographic purification (e.g., flash column chromatography with silica gel) .
  • Monitor intermediates via HPLC or LC-MS to confirm regioselectivity .
  • Employ recrystallization with polar aprotic solvents (e.g., DMSO/water mixtures) for final product isolation .

Advanced Synthesis: Reaction Optimization

Q2: How can enantioselective synthesis of this compound be achieved, given its stereochemical complexity? A2: Enantioselective synthesis requires chiral auxiliaries or catalysts. For cyclopenta-fused systems:

  • Use enantiomerically pure amines (e.g., tert-butyloctahydro-pyrrolo-pyridine derivatives) to induce chirality during cyclization .
  • Separate diastereomers via preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) .
  • Validate stereochemistry using circular dichroism (CD) spectroscopy or X-ray crystallography .

Analytical Characterization

Q3: What analytical techniques are critical for confirming the structure and stability of this compound under experimental conditions? A3: Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and carboxylic acid (δ1214\delta \sim12–14 ppm) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ for C15H15NO3C_{15}H_{15}NO_3) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for decomposition of the methoxy group above 200°C .

Biological Activity and Mechanism

Q4: What methodologies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition studies? A4: Common approaches include:

  • Enzyme kinetics : Measure inhibition constants (KiK_i) via fluorescence-based assays (e.g., using tryptophan quenching for quinoline-enzyme interactions) .
  • Molecular docking : Predict binding interactions with target enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina .
  • Cellular assays : Test cytotoxicity in mammalian cell lines (e.g., HepG2) to assess selectivity .

Safety and Handling

Q5: What safety protocols are essential when handling this compound in the laboratory? A5: Based on structurally similar quinolines:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritation .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Data Contradictions in Physicochemical Properties

Q6: How should researchers resolve discrepancies between experimental and computational data for logP or pKa values? A6:

  • Experimental validation : Use shake-flask methods for logP determination and potentiometric titration for pKa .
  • Computational refinement : Adjust force fields in software like COSMO-RS to account for cyclopenta ring strain and hydrogen bonding .
  • Cross-reference databases : Compare results with PubChem or EPA DSSTox entries for similar quinoline derivatives .

Advanced Applications: Drug Delivery Systems

Q7: What strategies improve the bioavailability of this compound in preclinical studies? A7:

  • Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability (e.g., ethyl ester prodrugs) .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve solubility and targeting .
  • Pharmacokinetic profiling : Conduct in vivo studies with LC-MS/MS quantification to monitor plasma half-life .

Stability Under Experimental Conditions

Q8: How does the compound degrade under UV light or acidic conditions, and how can stability be monitored? A8:

  • Photodegradation : Use accelerated UV stability chambers (ICH Q1B guidelines) with HPLC monitoring for quinoline ring oxidation byproducts .
  • Acidic hydrolysis : Perform stress testing at pH 2–3 (37°C) and identify degradation products via LC-MS .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to aqueous formulations .

Computational Modeling

Q9: Which computational models best predict the compound’s reactivity in nucleophilic environments? A9:

  • Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 of the quinoline ring) .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to model reaction pathways .

Contradictory Biological Data

Q10: How can conflicting results in cytotoxicity assays between academic studies be addressed? A10:

  • Standardize protocols : Adopt OECD guidelines for cell viability assays (e.g., MTT vs. resazurin) .
  • Control variables : Match cell passage numbers, serum concentrations, and incubation times across studies .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple sources .

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